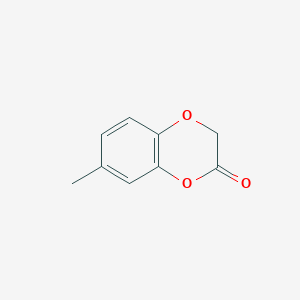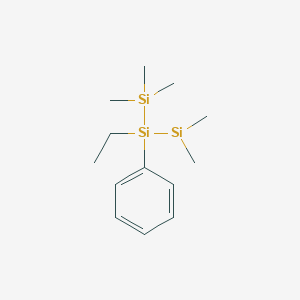
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane is an organotin compound with the molecular formula C28H28OSn. This compound is characterized by the presence of a tin atom bonded to three phenyl groups and one 3-methoxy-3-phenylpropyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
The synthesis of (3-Methoxy-3-phenylpropyl)(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 3-methoxy-3-phenylpropylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles. Common reagents include halides and pseudohalides.
Oxidation Reactions: The tin atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.
Coupling Reactions: this compound is known to undergo Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction, which is a powerful method for forming carbon-carbon bonds in organic synthesis.
Catalysis: Organotin compounds, including this compound, are used as catalysts in various chemical reactions, including polymerization and oxidation reactions.
Materials Science: This compound is used in the preparation of tin-containing polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Methoxy-3-phenylpropyl)(triphenyl)stannane in chemical reactions involves the coordination of the tin atom with other reactants. In the Stille coupling reaction, the tin atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide, resulting in the formation of a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
(3-Methoxy-3-phenylpropyl)(triphenyl)stannane can be compared with other organotin compounds such as:
Tributyltin Chloride: Used as a catalyst and in the synthesis of other organotin compounds.
Triphenyltin Hydride: Commonly used in radical reactions and as a reducing agent.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
918162-81-9 |
|---|---|
Molekularformel |
C28H28OSn |
Molekulargewicht |
499.2 g/mol |
IUPAC-Name |
(3-methoxy-3-phenylpropyl)-triphenylstannane |
InChI |
InChI=1S/C10H13O.3C6H5.Sn/c1-3-10(11-2)9-7-5-4-6-8-9;3*1-2-4-6-5-3-1;/h4-8,10H,1,3H2,2H3;3*1-5H; |
InChI-Schlüssel |
GJWMYCHBJHLTHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


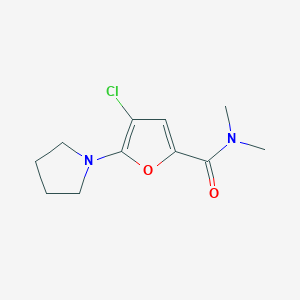
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)
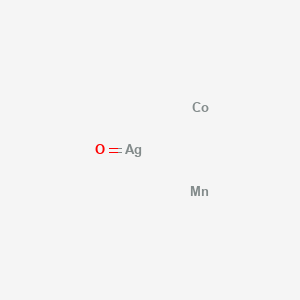
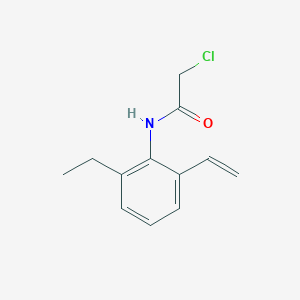
![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
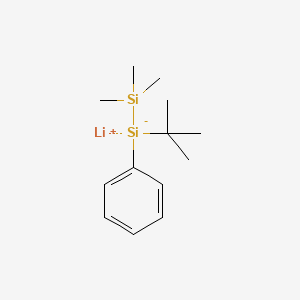
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)

